molecular formula C15H14ClNO2 B3461221 3-chloro-N-(4-methoxyphenyl)-4-methylbenzamide

3-chloro-N-(4-methoxyphenyl)-4-methylbenzamide

Cat. No.: B3461221
M. Wt: 275.73 g/mol
InChI Key: BDWNWDNFCMVTHT-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-methoxyphenyl)-4-methylbenzamide” is a halogenated derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, which rules out the presence of resonance spanning the amide as well as the aromatic system . In the crystal, classical N—H…O hydrogen bonds, as well as C–H…O contacts connect the molecules into chains propagating along the a axis .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 213.666 . It has a melting point of 126 - 128°C, a predicted boiling point of 397.7±27.0 °C, and a predicted density of 1.225±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .

Future Directions

The future directions of this compound could involve its use in the development of new antimicrobial agents, given its current use in the synthetic preparation of such agents . Additionally, it could be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .

Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-3-4-11(9-14(10)16)15(18)17-12-5-7-13(19-2)8-6-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWNWDNFCMVTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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